molecular formula C23H18BrN5O2S B11672454 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11672454
M. Wt: 508.4 g/mol
InChI Key: BFBRWECMXMETPR-AFUMVMLFSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazone Formation: The final step involves the condensation of the thioether-triazole derivative with an aldehyde or ketone to form the hydrazone linkage.

The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the hydrazone linkage.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The hydrazone linkage can also interact with various biological molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide include:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18BrN5O2S

Molecular Weight

508.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18BrN5O2S/c24-18-12-10-16(11-13-18)22-27-28-23(29(22)19-7-2-1-3-8-19)32-15-21(31)26-25-14-17-6-4-5-9-20(17)30/h1-14,30H,15H2,(H,26,31)/b25-14+

InChI Key

BFBRWECMXMETPR-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)Br

Origin of Product

United States

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